molecular formula C24H34N4O9 B3153331 Bis-(1,13-(3-maleimidopropionyl)amido)-4,7,10-trioxatridecane CAS No. 756525-89-0

Bis-(1,13-(3-maleimidopropionyl)amido)-4,7,10-trioxatridecane

Cat. No.: B3153331
CAS No.: 756525-89-0
M. Wt: 522.5 g/mol
InChI Key: IYCAHIIVLGRROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-(1,13-(3-maleimidopropionyl)amido)-4,7,10-trioxatridecane is a useful research compound. Its molecular formula is C24H34N4O9 and its molecular weight is 522.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 522.23257867 g/mol and the complexity rating of the compound is 781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Bis-(1,13-(3-maleimidopropionyl)amido)-4,7,10-trioxatridecane, also known as Bis-MAL-dPEG3, is primarily used in the extension of telechelic α,ω-dithiol-polyHPMA chains . The compound’s primary targets are therefore the α,ω-dithiol-polyHPMA chains, which play a crucial role in the development of biomimetic polymers for drug delivery systems .

Mode of Action

Bis-MAL-dPEG3 interacts with its targets by extending the α,ω-dithiol-polyHPMA chains. This interaction occurs through a reaction with dimaleic anhydride compounds in methanol at room temperature . The resulting extended chains enhance the functionality and versatility of the biomimetic polymers, enabling them to carry and deliver drugs more effectively.

Biochemical Pathways

It is known that the extension of α,ω-dithiol-polyhpma chains can influence the properties and behaviors of the resulting biomimetic polymers . These changes can, in turn, affect various biochemical pathways related to drug delivery and release.

Result of Action

The primary result of Bis-MAL-dPEG3’s action is the creation of extended α,ω-dithiol-polyHPMA chains. These extended chains form the basis of advanced biomimetic polymers, which can be used to improve the effectiveness of drug delivery systems . The molecular and cellular effects of Bis-MAL-dPEG3’s action are therefore seen in the enhanced performance of these drug delivery systems.

Action Environment

The action of Bis-MAL-dPEG3 is influenced by various environmental factors. For instance, the chain extension reaction occurs in methanol at room temperature Changes in these conditions could potentially affect the efficiency of the reaction and the quality of the resulting extended chains

Properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O9/c29-19(7-11-27-21(31)3-4-22(27)32)25-9-1-13-35-15-17-37-18-16-36-14-2-10-26-20(30)8-12-28-23(33)5-6-24(28)34/h3-6H,1-2,7-18H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCAHIIVLGRROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301113786
Record name 1H-Pyrrole-1-propanamide, N,N′-[oxybis(2,1-ethanediyloxy-3,1-propanediyl)]bis[2,5-dihydro-2,5-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756525-89-0
Record name 1H-Pyrrole-1-propanamide, N,N′-[oxybis(2,1-ethanediyloxy-3,1-propanediyl)]bis[2,5-dihydro-2,5-dioxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=756525-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-1-propanamide, N,N′-[oxybis(2,1-ethanediyloxy-3,1-propanediyl)]bis[2,5-dihydro-2,5-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis-(1,13-(3-maleimidopropionyl)amido)-4,7,10-trioxatridecane
Reactant of Route 2
Reactant of Route 2
Bis-(1,13-(3-maleimidopropionyl)amido)-4,7,10-trioxatridecane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Bis-(1,13-(3-maleimidopropionyl)amido)-4,7,10-trioxatridecane
Reactant of Route 4
Reactant of Route 4
Bis-(1,13-(3-maleimidopropionyl)amido)-4,7,10-trioxatridecane
Reactant of Route 5
Reactant of Route 5
Bis-(1,13-(3-maleimidopropionyl)amido)-4,7,10-trioxatridecane
Reactant of Route 6
Reactant of Route 6
Bis-(1,13-(3-maleimidopropionyl)amido)-4,7,10-trioxatridecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.